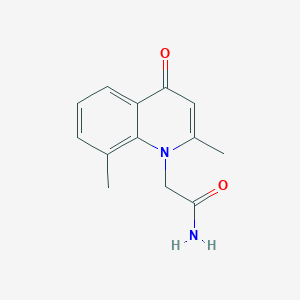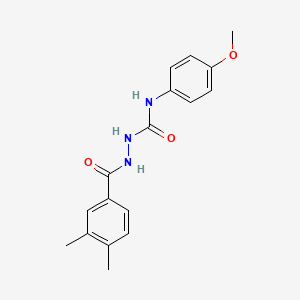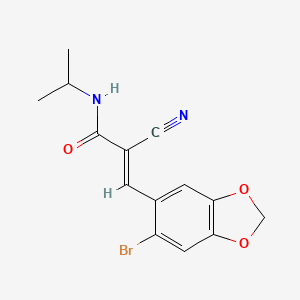![molecular formula C12H16N2O2S B5704594 N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPCC is a furamide derivative and belongs to the class of carbonothioyl compounds. It has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide involves the inhibition of platelet aggregation and thrombus formation. N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been shown to inhibit the activity of phosphodiesterase 3 (PDE3), which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). The inhibition of PDE3 leads to an increase in cAMP levels, which in turn leads to the inhibition of platelet activation and aggregation.
Biochemical and Physiological Effects
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet activation and aggregation, which makes it a promising candidate for the treatment of thrombotic diseases. N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide is its specificity for PDE3 inhibition, which makes it a promising candidate for the treatment of thrombotic diseases. However, one of the limitations of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide is its short half-life, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide. One direction is the optimization of the synthesis method to obtain higher yields and purity. Another direction is the development of new derivatives of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide with improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide and its potential in treating various diseases.
Synthesis Methods
The synthesis of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide involves the reaction of furfurylamine with 4-methylpiperidine-4-carbonyl chloride in the presence of a base. The resulting product is then treated with carbon disulfide to yield N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide. The synthesis of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been optimized to obtain high yields and purity.
Scientific Research Applications
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have antithrombotic, anti-inflammatory, and antiplatelet effects. N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has also been studied for its potential in treating ischemic stroke, myocardial infarction, and other cardiovascular diseases.
properties
IUPAC Name |
N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9-4-6-14(7-5-9)12(17)13-11(15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZAFFWMQHRUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)


![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)

![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)

![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
